molecular formula C25H23N3O3 B2761604 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 899782-32-2

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2761604
CAS No.: 899782-32-2
M. Wt: 413.477
InChI Key: DMRLDQIRXXARHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has highlighted the synthesis of novel quinazolinyl acetamides, including compounds structurally related to 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide, for their potential analgesic and anti-inflammatory activities. These compounds have been tested in vivo, showing promising results as analgesics and anti-inflammatories with mild ulcerogenic potential compared to standard treatments like aspirin, indicating their potential as safer alternatives for pain and inflammation management (Alagarsamy et al., 2015).

Anticonvulsant Activity

A study focused on the synthesis of derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide to explore their anticonvulsant activities. The research included docking studies to identify compounds with the best affinity for anticonvulsant protein targets, showing that certain derivatives could significantly improve experimental convulsive syndrome rates in mice without impairing motor coordination. This suggests their potential as effective agents in epilepsy treatment (El Kayal et al., 2019).

Anticancer Properties

The anticancer potential of quinazolinone derivatives has been investigated, with studies demonstrating their efficacy against various cancer cell lines. For instance, a derivative displayed potent cytotoxic activity against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells, suggesting its use as an effective anti-cancer agent. This compound also exhibited inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, important targets in cancer therapy (Riadi et al., 2021).

Molecular Docking and Antimicrobial Activities

Quinazolinone derivatives have been explored for their antimicrobial activities through both synthesis and molecular docking studies. These compounds have been shown to possess good activity compared to standard drugs, indicating their potential as new antimicrobial agents. The studies provide insights into the structural requirements for antimicrobial efficacy, paving the way for the design of novel therapeutics (Patel & Shaikh, 2011).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-3-18-10-12-19(13-11-18)26-23(29)16-27-22-7-5-4-6-21(22)24(30)28(25(27)31)20-14-8-17(2)9-15-20/h4-15H,3,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRLDQIRXXARHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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